trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-(trihydrogen diphosphate), trisodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of guanosine triphosphate (GTP) and is often used in scientific research due to its ability to mimic natural nucleotides. This compound is particularly valuable in studies involving G-proteins and other nucleotide-binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine 5’-(trihydrogen diphosphate), trisodium salt can be synthesized through enzymatic phosphorylation of guanosine monophosphate (GMP). The process involves the use of specific kinases that facilitate the addition of phosphate groups to GMP, converting it into the desired triphosphate form .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic reactions, where GMP is phosphorylated using ATP as a phosphate donor. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-(trihydrogen diphosphate), trisodium salt undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the phosphate groups, converting the compound back to GMP or GDP.
Substitution: The compound can participate in substitution reactions where one of the phosphate groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include water (for hydrolysis) and various nucleophiles (for substitution reactions). The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide .
Major Products Formed
The major products formed from these reactions include guanosine monophosphate (GMP) and guanosine diphosphate (GDP), depending on the extent of hydrolysis or substitution .
Scientific Research Applications
Guanosine 5’-(trihydrogen diphosphate), trisodium salt has a wide range of applications in scientific research:
Biology: The compound is used to investigate the role of G-proteins in cell signaling pathways.
Industry: The compound is used in the production of diagnostic kits and other biochemical reagents.
Mechanism of Action
The mechanism of action of guanosine 5’-(trihydrogen diphosphate), trisodium salt involves its interaction with nucleotide-binding proteins such as G-proteins. It binds to these proteins and modulates their activity by acting as a substrate or inhibitor. This interaction is crucial for various cellular processes, including signal transduction, protein synthesis, and cell division .
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-diphosphate (GDP): A nucleotide that is interconvertible with GTP and plays a role in energy transfer and signal transduction.
Guanosine 5’-monophosphate (GMP): A nucleotide involved in the synthesis of RNA and DNA.
Guanosine 5’-[β,γ-imido]triphosphate (GMP-PNP): A non-hydrolyzable analog of GTP used in studies of G-protein activation.
Uniqueness
Guanosine 5’-(trihydrogen diphosphate), trisodium salt is unique due to its ability to mimic natural nucleotides while being resistant to hydrolysis. This property makes it an invaluable tool in biochemical research, particularly in studies involving nucleotide-binding proteins and enzymatic reactions .
Properties
Molecular Formula |
C10H12N5Na3O11P2 |
---|---|
Molecular Weight |
509.15 g/mol |
IUPAC Name |
trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3 |
InChI Key |
PBVNHDMBCZSEMD-UHFFFAOYSA-K |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.